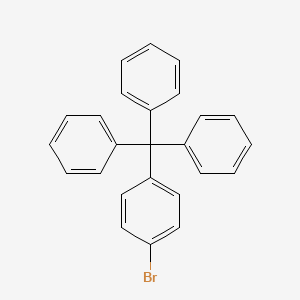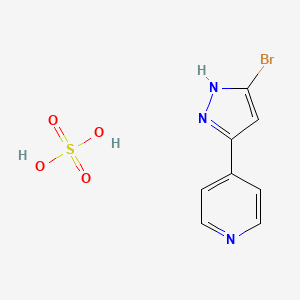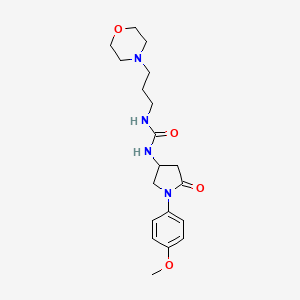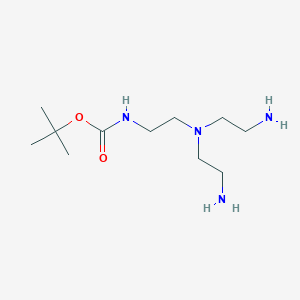
1-Bromo-4-trityl-benzene
Vue d'ensemble
Description
1-Bromo-4-trityl-benzene is an organic compound that features a bromine atom and a trityl group attached to a benzene ring. The trityl group, also known as triphenylmethyl, is a common protective group in organic synthesis. This compound is of interest due to its unique structural properties and its utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-trityl-benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-trityl-benzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-trityl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction Reactions: The trityl group can undergo oxidation and reduction reactions, often involving reagents such as lithium aluminum hydride or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically use palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a new aryl compound, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-4-trityl-benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Protective Group Chemistry: The trityl group serves as a protective group for alcohols, amines, and thiols during multi-step synthesis.
Catalysis: The compound can be used in catalytic processes, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-trityl-benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and a boronic acid.
Comparaison Avec Des Composés Similaires
1-Bromo-4-trityl-benzene can be compared to other brominated aromatic compounds and trityl-protected compounds:
1-Bromo-4-tert-butylbenzene: Similar in structure but with a tert-butyl group instead of a trityl group. It undergoes similar substitution reactions but has different steric and electronic properties.
4-Trityl-benzene: Lacks the bromine atom, making it less reactive in substitution reactions but still useful as a protective group.
1-Bromo-4-methylbenzene: Features a methyl group instead of a trityl group, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine atom and the trityl group, which provides a balance of reactivity and stability, making it a versatile compound in organic synthesis.
Propriétés
IUPAC Name |
1-bromo-4-tritylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJIRZKOKTVVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2670012.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2670013.png)

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2670024.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)

![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

